molecular formula C8H14CaO6 B3029076 Calcium 3-hydroxybutyrate CAS No. 51899-07-1

Calcium 3-hydroxybutyrate

Cat. No.: B3029076
CAS No.: 51899-07-1
M. Wt: 246.27 g/mol
InChI Key: OXUQOKIBNYSTGF-UHFFFAOYSA-L
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Description

Calcium 3-hydroxybutyrate is a calcium salt of 3-hydroxybutyric acid, a ketone body that plays a crucial role in energy metabolism. It is a white, crystalline compound that is soluble in water and has a variety of applications in the fields of medicine, biology, and industry. This compound is particularly significant due to its role in the ketogenic diet and its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium 3-hydroxybutyrate can be synthesized through the reaction of 3-hydroxybutyric acid with calcium hydroxide. The reaction typically involves dissolving 3-hydroxybutyric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. One common method is the fermentation of glucose or other carbohydrates by specific strains of bacteria that produce 3-hydroxybutyric acid. The acid is then neutralized with calcium hydroxide to form the calcium salt. This method is advantageous due to its sustainability and high yield .

Chemical Reactions Analysis

Types of Reactions: Calcium 3-hydroxybutyrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of strong oxidizing agents such as potassium permanganate, this compound can be oxidized to form acetoacetate.

    Reduction: Reduction reactions can convert this compound back to its corresponding alcohol, 1,3-butanediol, using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.

Major Products Formed:

Scientific Research Applications

Calcium 3-hydroxybutyrate has a wide range of scientific research applications:

Mechanism of Action

Calcium 3-hydroxybutyrate is often compared with other ketone bodies such as acetoacetate and acetone:

    Acetoacetate: Like this compound, acetoacetate is a ketone body involved in energy metabolism. it is less stable and more prone to spontaneous decarboxylation.

    Acetone: Acetone is the simplest and most volatile ketone body. It is less commonly used in therapeutic applications due to its volatility and lower energy yield.

Uniqueness: this compound is unique due to its stability, high energy yield, and ability to serve as both an energy source and a signaling molecule. Its dual role in metabolism and gene regulation makes it a valuable compound in both research and therapeutic contexts .

Comparison with Similar Compounds

  • Acetoacetate
  • Acetone
  • 3-Hydroxyisobutyrate
  • 3-Hydroxy-3-methylbutyrate
  • 2-Hydroxybutyrate .

Properties

IUPAC Name

calcium;3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQOKIBNYSTGF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium 3-hydroxybutyrate
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Calcium 3-hydroxybutyrate
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